8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4

Description

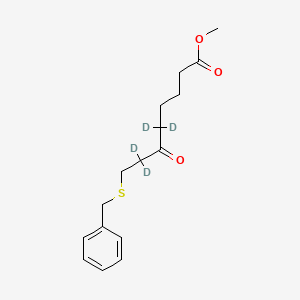

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 is a deuterated methyl ester derivative of octanoic acid featuring a benzylthio group at position 8 and a ketone at position 4. The -d4 designation indicates the substitution of four hydrogen atoms with deuterium, a modification commonly employed to enhance stability and utility in analytical applications such as mass spectrometry, where it serves as an internal standard . Its molecular formula is C16H19D5O3S (based on structural analogs in ), with a molecular weight of approximately 301.46 g/mol. This compound is primarily utilized in pharmaceutical and environmental research as a reference standard or synthetic intermediate .

Properties

IUPAC Name |

methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLVFBKTXMJGNI-ZXVMGSATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Thiolation of 6-Oxo-octanoic Acid Derivatives

Step 1: Synthesis of 6-Oxo-octanoic Acid Methyl Ester

-

Starting material : Octanoic acid or suberic acid (hexanedioic acid).

-

Oxidation : Use Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) to introduce the 6-keto group.

-

Esterification : Treat with deuterated methanol (CD3OD) in the presence of H2SO4 or DCC/DMAP to form the methyl ester-d4.

Step 2: Introduction of Benzylthio Group

-

Thiolation : React 6-oxo-octanoic acid methyl ester-d4 with benzyl mercaptan (PhCH2SH) under basic conditions (e.g., K2CO3/DMF).

-

Mechanism : Nucleophilic substitution at the α-position to the ketone.

Example Protocol

Route 2: Direct Deuteration of Preformed 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester

Step 1: Synthesis of Non-deuterated Analog

-

Intermediate : 8-(Benzylthio)-6-oxo-octanoic acid methyl ester.

-

Method :

Step 2: Deuteration

-

H/D Exchange : Treat the non-deuterated ester with D2O under acidic (e.g., DCl) or basic (e.g., NaOD) conditions to replace protons α to the ester and ketone groups.

-

Deuterated Reagents : Use CD3OD for esterification to introduce deuterium at the methyl group.

Deuteration Efficiency

| Position | % Deuterium Incorporation | Conditions |

|---|---|---|

| Methyl (CD3) | >99% | Esterification with CD3OD |

| α to Ketone | 85–90% | D2O/NaOD, 80°C, 24 h |

Analytical Validation and Optimization

Purity and Structural Confirmation

Challenges and Mitigation Strategies

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme mechanisms.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, providing valuable insights into the behavior of the non-deuterated analogs.

Comparison with Similar Compounds

6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5

- Structure : Features a hydroxyl group at position 6 instead of a ketone and incorporates five deuterium atoms.

- Molecular Weight : 301.46 g/mol (vs. ~301.46 g/mol for the target compound).

- This difference may influence biological interactions or metabolic stability .

8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4

- Structure : Replaces the benzylthio group with a methoxy group at position 6.

- Molecular Weight : 206.27 g/mol (lower due to the absence of a benzylthio substituent).

- Key Differences: The methoxy group reduces lipophilicity, making this compound less suitable for lipid-rich environments.

Deuterated Esters in Analytical Chemistry

Phthalic Acid Bis-Butyl Ester-d4

- Structure : A fully deuterated phthalate ester used in environmental analysis.

- Molecular Weight : 282.36 g/mol.

- Key Differences: While both compounds are deuterated esters, the phthalate’s aromatic core contrasts with the aliphatic octanoic acid backbone of the target compound. Phthalates are often used as plasticizers, whereas the target compound’s applications focus on pharmacokinetic or synthetic studies .

Sulfur-Containing Bioactive Compounds

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Structure: Contains a methylthio group and a quinoline core.

- Key Differences : The methylthio group in this compound influences electronic properties and receptor binding, whereas the benzylthio group in the target compound may enhance membrane permeability due to greater lipophilicity. Such structural variations highlight how sulfur positioning affects biological activity .

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Structure : Shares a benzylthio group but incorporates a pyridopyrimidine scaffold.

- Key Differences : The heterocyclic core enables interactions with enzymatic targets (e.g., kinases), whereas the target compound’s linear structure is more suited to metabolic or degradation studies .

Functional Group Comparisons

Butanoic Acid, 4-[(4-methylphenyl)amino]-4-oxo-, Methyl Ester

- Structure: Contains an aryl amino group instead of a benzylthio group.

- Key Differences: The amino group enables hydrogen bonding, enhancing solubility in aqueous systems. In contrast, the benzylthio group in the target compound prioritizes non-polar interactions, favoring applications in lipid-rich matrices .

Biological Activity

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4, also known as 6-Oxo-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d4, is a synthetic compound with significant potential in biological research. This article explores its biological activity, including mechanisms of action, applications in various studies, and relevant case studies.

- Molecular Formula : C₁₆H₁₈D₄O₃S

- Molecular Weight : 298.43 g/mol

- CAS Number : 1346604-12-3

- Purity : >95%

- Appearance : White to beige powder

- Solubility : Soluble in DMSO at 15 mg/mL .

The compound has been shown to interact with various biochemical pathways, particularly in the modulation of metabolic processes. It is involved in:

- Neurite Outgrowth : Studies indicate that it enhances neurite outgrowth in primary mouse dorsal root ganglia cells, suggesting neuroprotective properties .

- Collagen Expression : It induces α-smooth muscle actin (αSMA) and pro-collagen I expression, which are critical for tissue repair and fibrosis .

- Pyruvate Dehydrogenase Activity : The compound is used to assess pyruvate dehydrogenase (PDH) enzyme activity, which plays a vital role in cellular metabolism .

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound's efficacy was evaluated through several assays:

| Assay Type | Methodology | Results |

|---|---|---|

| Superoxide Radical Scavenging | Alkaline DMSO method | Significant inhibition observed |

| Hydroxyl Radical Scavenging | Deoxyribose method | High scavenging capacity noted |

| Lipid Peroxidation Inhibition | TBARS method | Reduced lipid peroxidation |

| ABTS Radical Scavenging | Reaction with ABTS+• | Effective reduction of absorbance |

These results indicate that the compound can effectively scavenge reactive oxygen species (ROS), contributing to its potential therapeutic applications .

Case Studies

- Neuronal Protection : A study investigated the effects of the compound on neuronal cells subjected to oxidative stress. It was found that treatment with this compound significantly reduced cell death and improved cell viability compared to controls .

- Fibrosis Model : In a model of fibrosis, the compound was shown to increase collagen deposition in fibroblasts, indicating its role in promoting tissue repair mechanisms. This effect was linked to the activation of specific signaling pathways involved in fibroblast activation and differentiation .

- Metabolic Reprogramming : Another study highlighted its ability to induce a metabolic shift from oxidative phosphorylation to glycolysis in renal fibroblasts, suggesting a role in metabolic reprogramming during tissue injury responses .

Q & A

Q. What are the critical considerations for synthesizing 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 with high isotopic purity?

Q. How to resolve discrepancies in NMR data for this compound due to deuterium isotope effects?

- Methodological Answer : Deuterium substitution alters chemical shifts (Δδ ≈ 0.1–0.3 ppm) and splitting patterns. For accurate assignments:

- Compare ¹³C NMR spectra of deuterated vs. non-deuterated analogs to identify quaternary carbon shifts.

- Use 2D HSQC to correlate residual protons with adjacent deuterated positions.

- Apply solvent suppression techniques (e.g., presaturation) to minimize interference from residual HDO in DMSO-d₆ .

Advanced Research Questions

Q. What experimental strategies can differentiate between enzymatic and non-enzymatic degradation pathways of this compound in metabolic studies?

- Methodological Answer : Use stable isotope tracing with LC-HRMS:

-

Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and compare against control reactions (heat-inactivated enzymes).

-

Monitor deuterium retention in metabolites (e.g., 6-oxo-octanoic acid-d4) to distinguish enzymatic oxidation (retained deuterium) vs. non-enzymatic hydrolysis (potential deuterium loss).

-

Validate using kinetic isotope effect (KIE) studies to quantify rate differences between deuterated and non-deuterated analogs .

- Key Data :

| Pathway | Deuterium Retention (%) | Dominant Metabolite |

|---|---|---|

| Enzymatic | 85–92% | 6-oxo-octanoic acid-d4 |

| Non-enzymatic | <5% | Benzyl mercaptan + non-deuterated acid |

Q. How to design a robust LC-MS/MS method for quantifying trace impurities in this compound?

- Methodological Answer :

- Column : C18 (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Ionization : Positive-mode ESI, focusing on [M+H]⁺ (m/z 345.1 for deuterated compound).

- Impurity Profiling :

- Use high-resolution mass spectrometry (HRMS) to identify sulfoxide derivatives (m/z 361.1) and hydrolyzed products (m/z 303.0).

- Quantify limits of detection (LOD) via signal-to-noise ratio ≥3:1.

- Validate method precision (RSD <5%) using spiked samples at 0.1–1.0% impurity levels .

Q. What computational approaches predict the solvent-dependent conformational stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model:

- Torsional angles of the benzylthio group in polar (water) vs. nonpolar (hexane) solvents.

- Solvent effects on the keto-enol tautomerism of the 6-oxo group.

- Compare computational results with variable-temperature NMR data to validate energy barriers for conformational changes .

Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of the methyl ester group in deuterated analogs?

- Resolution Strategy :

- Conduct pH-dependent stability studies (pH 2–10) using UV-Vis spectroscopy (λ = 260 nm for ester hydrolysis).

- Compare degradation rates in deuterated vs. non-deuterated buffers (e.g., D₂O vs. H₂O).

- Discrepancies often arise from residual acidic protons in deuterated solvents; ensure solvent deuteration ≥99.9% to isolate isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.